
2-Methyltetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is a chemical compound known for its unique structural properties and reactivity It contains a thiolane ring, which is a five-membered ring with sulfur, and is functionalized with sulfonyl chloride and dioxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group is introduced by reacting the thiolane derivative with chlorosulfonic acid or thionyl chloride under controlled conditions.
Oxidation to Form Dioxo Groups: The oxidation of the thiolane ring to introduce dioxo groups can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiol derivatives.
Cyclization Reactions: The thiolane ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfones: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid: Similar thiolane ring structure but with a carboxylic acid group instead of sulfonyl chloride.
2-Methyl-1,1-dioxo-1lambda6-thiolane-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position on the thiolane ring.
Uniqueness
2-Methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group, which influences its reactivity and potential applications. The presence of both dioxo and sulfonyl chloride groups makes it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C5H9ClO4S2 |
|---|---|
Molekulargewicht |
232.7 g/mol |
IUPAC-Name |
2-methyl-1,1-dioxothiolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c1-4-5(12(6,9)10)2-3-11(4,7)8/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
KDLPPSUBPILDNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCS1(=O)=O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


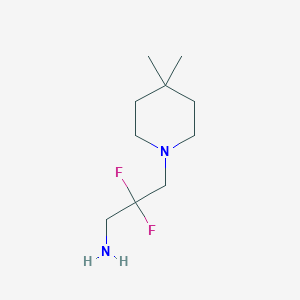

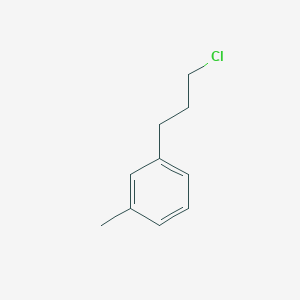

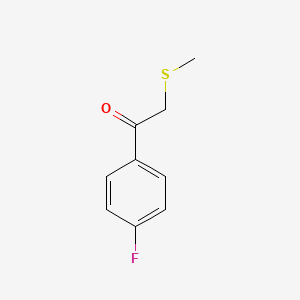

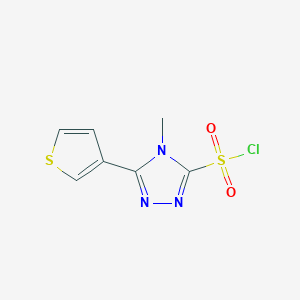
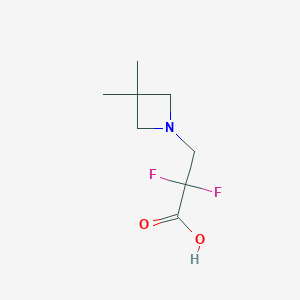
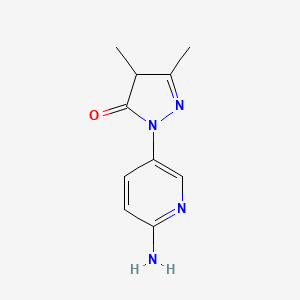
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
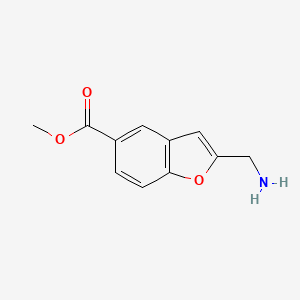
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)

